molecular formula C23H25N3O5 B2691966 N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzamide CAS No. 920365-51-1

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2691966
CAS No.: 920365-51-1
M. Wt: 423.469
InChI Key: KZXNFVUYPIWULP-UHFFFAOYSA-N
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Description

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyridazine ring substituted with an ethoxyphenyl group and linked to a dimethoxybenzamide moiety through an ethoxyethyl chain. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Substitution with Ethoxyphenyl Group: The pyridazine ring is then functionalized with an ethoxyphenyl group through a nucleophilic aromatic substitution reaction.

    Linking with Ethoxyethyl Chain: The ethoxyphenyl-substituted pyridazine is reacted with an ethoxyethyl halide to introduce the ethoxyethyl linker.

    Coupling with Dimethoxybenzamide: Finally, the ethoxyethyl-substituted pyridazine is coupled with 3,4-dimethoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., ethoxyethyl halide), bases (e.g., triethylamine)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols

Scientific Research Applications

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis and medicinal chemistry.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and modulation of cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction processes.

    Modulation of Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-fluorobenzenesulfonamide: This compound features a fluorobenzenesulfonamide group instead of a dimethoxybenzamide moiety, which may alter its chemical properties and biological activities.

    N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)cyclohexanecarboxamide: This compound contains a cyclohexanecarboxamide group, providing different steric and electronic effects.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-4-30-18-8-5-16(6-9-18)19-10-12-22(26-25-19)31-14-13-24-23(27)17-7-11-20(28-2)21(15-17)29-3/h5-12,15H,4,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXNFVUYPIWULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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